molecular formula C11H24O B010205 5-Ethyl-3-nonanol CAS No. 19780-71-3

5-Ethyl-3-nonanol

Cat. No. B010205
CAS RN: 19780-71-3
M. Wt: 172.31 g/mol
InChI Key: DWMKGYOHPSYFCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Ethyl-3-nonanol involves complex organic reactions. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment of a specific compound with ethyl 2-cyano-3,3-dimethylthioacrylate, highlighting the intricate steps involved in creating such molecules (李明 et al., 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the characteristics of a compound. Detailed spectroscopic analyses, such as the study on ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, employ NMR, UV–Visible, FT-IR, and mass spectroscopy to elucidate the compound's structure (R. N. Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties are defined by the reactivity and interaction of the compound with other substances. For instance, the synthesis and properties of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involve XRD, GC–MS analysis, and NMR spectroscopy to propose a reaction mechanism (Yongchang Zhou et al., 2008).

Physical Properties Analysis

The physical properties of compounds similar to 5-Ethyl-3-nonanol, such as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, are studied through methods like the Grignard reaction and condensation. These studies help understand the effects of different bases on the condensation process and the yield of the desired product (Hongyu Tian et al., 2009).

Chemical Properties Analysis

The chemical properties can be explored through reactions and theoretical studies. For example, ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate was synthesized and studied as an insect growth regulator, showcasing the potential of molecular engineering to produce compounds with specific chemical properties (V. Devi & P. Awasthi, 2022).

Scientific Research Applications

  • Synthesis of Key Compounds : A study demonstrated the synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone using a process involving butyric acid, epoxypropane, lithium, naphthalene, and disthylamine. This compound is significant in the food and tobacco industries (Z. You, 1999).

  • Biodiesel Properties : Ethyl nonanoate has been identified for its potential in biodiesel, possessing acceptable cetane numbers and reactivity. Further investigation is needed for accurate densities and heat capacities (Zhan et al., 2019).

  • Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate 5 is another derivative with potential as a fungicide and plant growth regulator (李明 et al., 2005).

  • Separation of Ethyl Alcohol Solutions : 1-nonanol and 1-decanol have been found effective as separating agents for dilute aqueous ethyl alcohol solutions due to their high boiling points (Kirbaslar et al., 2000).

  • Antioxidant and Anti-inflammatory Properties : Synthesized compounds containing ethyl 2-(2-cyano-3- (substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have shown promise in antioxidant and anti-inflammatory activities, particularly those with phenolic substitution (Madhavi & Sreeramya, 2017).

  • Neurotoxicity Studies : The neurotoxicity of 5-nonanone has been studied in rats, where chronic exposure leads to neuropathy characterized by giant axonal swellings, especially when combined with methyl ethyl ketone exposure (Shifman et al., 1981).

properties

IUPAC Name

5-ethylnonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMKGYOHPSYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334119
Record name 5-Ethyl-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-nonanol

CAS RN

19780-71-3
Record name 5-Ethyl-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Yasin, M Zafaryab, S Ansari, N Ahmad… - Biocatalysis and …, 2019 - Elsevier
Natural sources have always been the primary sources of bioactive principles. Cyanobacteria with its wide spectrum of metabolites represents a favourable source of compounds …
Number of citations: 26 www.sciencedirect.com
D Bukvicki, L Siroli, M D'Alessandro, S Cosentino… - Foods, 2020 - mdpi.com
This research, developed within an exchange program between Italy and Canada, represents the first step of a three-year project intended to evaluate the potential of nisin-producing …
Number of citations: 18 www.mdpi.com
TM Santosusso - 1975 - search.proquest.com
have been used, the quality is heaviły dependent upon the quality of the original Page 1 LGGLGLGGGGGGG GGG aaLLL This material was produced from a microfilm copy of the …
Number of citations: 0 search.proquest.com
이영상, 박용진, 조유현, 박소연… - Korean Journal of …, 2016 - search.ebscohost.com
Hyowon 5', a new aromatic rice variety with high yield was derived from a cross between'Dasan'as a high yield source and ‘IR841-1-1-2'as a donor for aroma. A general pedigree …
Number of citations: 8 search.ebscohost.com

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